(D-Thr2)-leucine enkephalin-thr acetate
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Overview
Description
(D-Thr2)-leucine enkephalin-thr acetate is a synthetic peptide analog of enkephalins, which are endogenous opioid peptides. This compound is known for its high specificity towards delta-opioid receptors, making it a potent tool in scientific research, particularly in the study of pain modulation and opioid receptor functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Thr2)-leucine enkephalin-thr acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(D-Thr2)-leucine enkephalin-thr acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.
Major Products Formed
Scientific Research Applications
(D-Thr2)-leucine enkephalin-thr acetate is widely used in scientific research due to its high specificity for delta-opioid receptors. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of delta-opioid receptors in pain modulation and other physiological processes.
Medicine: Developing new analgesics and understanding opioid receptor pharmacology.
Industry: Producing high-purity peptides for research and therapeutic use
Mechanism of Action
The compound exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors involved in pain perception and modulation. Upon binding, it activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include the delta-opioid receptor and associated G-proteins, which mediate the downstream effects .
Comparison with Similar Compounds
Similar Compounds
Leucine enkephalin: Another endogenous opioid peptide with affinity for delta and mu receptors.
Methionine enkephalin: Similar to leucine enkephalin but with a methionine residue.
Deltorphin: A highly selective delta-opioid receptor agonist.
Uniqueness
(D-Thr2)-leucine enkephalin-thr acetate is unique due to its high specificity for delta-opioid receptors, making it a valuable tool for studying these receptors’ functions without significant cross-reactivity with other opioid receptors .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEFCEUSQYDJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.